molecular formula C10H14N2O3S B362321 3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 453577-52-1

3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B362321
CAS No.: 453577-52-1
M. Wt: 242.3g/mol
InChI Key: HNCRLYXMUJVCNN-UHFFFAOYSA-N
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Description

3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide is a compound with the molecular formula C10H14N2O3S. It is used in proteomics research and has various applications in chemistry, biology, medicine, and industry .

Scientific Research Applications

3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialized chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, including changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dioxo-4-(pyridin-2-ylmethylamino)thiolan-3-ol
  • 1,1-Dioxo-4-(pyridin-4-ylmethylamino)thiolan-3-ol
  • 1,1-Dioxo-4-(pyridin-3-ylmethylamino)thiolan-2-ol

Uniqueness

3-Hydroxy-4-((pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in research and industry make it a valuable compound .

Properties

IUPAC Name

1,1-dioxo-4-(pyridin-3-ylmethylamino)thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c13-10-7-16(14,15)6-9(10)12-5-8-2-1-3-11-4-8/h1-4,9-10,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCRLYXMUJVCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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